1-(3-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
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Overview
Description
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared through standard organic synthesis techniques.
Substitution with 3-Methoxybenzyl Group: The piperazine core is then reacted with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 3-methoxybenzyl group.
Introduction of 2-Naphthylsulfonyl Group: Finally, the compound is treated with 2-naphthylsulfonyl chloride under basic conditions to attach the 2-naphthylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Formation of 1-(3-HYDROXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE.
Reduction: Formation of 1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFIDE)PIPERAZINE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and naphthylsulfonyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)MORPHOLINE: Contains a morpholine ring.
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PYRROLIDINE: Features a pyrrolidine ring.
Uniqueness
1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the combination of its piperazine core with the 3-methoxybenzyl and 2-naphthylsulfonyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N2O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-8-4-5-18(15-21)17-23-11-13-24(14-12-23)28(25,26)22-10-9-19-6-2-3-7-20(19)16-22/h2-10,15-16H,11-14,17H2,1H3 |
InChI Key |
DCUWQIDHWCHJCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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